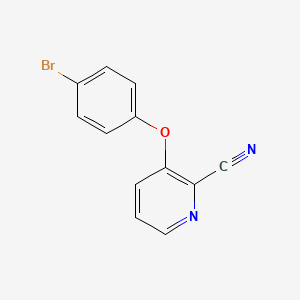

3-(4-Bromophenoxy)picolinonitrile

Übersicht

Beschreibung

3-(4-Bromophenoxy)picolinonitrile is a useful research compound. Its molecular formula is C12H7BrN2O and its molecular weight is 275.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

3-(4-Bromophenoxy)picolinonitrile is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesizing relevant research findings and insights from diverse sources.

Chemical Properties and Structure

This compound has the molecular formula . The compound features a bromophenoxy group attached to a picolinonitrile moiety, characterized by a pyridine ring substituted with a cyano group. This structural configuration enhances its reactivity and potential biological activity, making it a valuable subject for further research.

Pharmaceutical Applications

The compound is primarily recognized for its potential use in pharmaceuticals. Its derivatives may serve as lead compounds in drug development due to their promising biological activities. Preliminary studies have indicated that modifications to either the bromophenoxy or nitrile groups can significantly influence pharmacokinetic properties and binding affinities to biological targets.

- Anticancer Activity : Research has shown that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents.

- Antibacterial Properties : The compound has also demonstrated antibacterial activity against multi-drug resistant strains, indicating its potential as an alternative to existing antibiotics. Studies have highlighted its efficacy in inhibiting bacterial growth, particularly in resistant strains.

Agrochemical Applications

Beyond pharmaceuticals, this compound is being explored for its applications in agrochemicals. Its structural characteristics make it suitable for use as an intermediate in the synthesis of herbicides and insecticides. The compound's ability to modulate biological processes in plants suggests potential use as a plant growth regulator.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound derivatives on HeLa cervical cancer cells. The results indicated that specific modifications led to enhanced apoptosis rates compared to standard chemotherapeutics like doxorubicin. The findings suggest that these derivatives could be developed into effective anticancer therapies.

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, researchers evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant bactericidal activity at low concentrations, highlighting its potential as a new antibiotic candidate.

Eigenschaften

Molekularformel |

C12H7BrN2O |

|---|---|

Molekulargewicht |

275.10 g/mol |

IUPAC-Name |

3-(4-bromophenoxy)pyridine-2-carbonitrile |

InChI |

InChI=1S/C12H7BrN2O/c13-9-3-5-10(6-4-9)16-12-2-1-7-15-11(12)8-14/h1-7H |

InChI-Schlüssel |

XKHHWSWSTUXCJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)C#N)OC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.